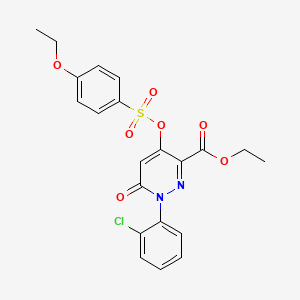![molecular formula C20H19N3O2S B2765099 N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 946357-33-1](/img/structure/B2765099.png)
N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered heterocycle consisting of sulfur and nitrogen . The compound also contains a benzamide group, which is a type of amide derived from benzoic acid .
Synthesis Analysis
The synthesis of such compounds often involves reactions with hydrazonoyl halides and α-bromoacetyl derivatives . For instance, Yurttas et al. developed a similar compound by using a reaction between a 1,3,4-thiadiazole derivative and different aromatic aldehydes .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The thiazole ring and the benzamide group are key structural components .Chemical Reactions Analysis
The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . A mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes were heated during the initial stage of reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Thiazole compounds are generally soluble in polar solvents .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Studies on benzothiazole and thiadiazole derivatives have shown promising antimicrobial activities. For instance, compounds with benzothiazole scaffolds have demonstrated significant antibacterial effects against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis. These findings suggest potential applications of similar compounds in developing new antibacterial agents (Palkar et al., 2017).
Anticancer Activity
Compounds containing the thiadiazole and benzamide groups have exhibited anticancer activities against several cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The ability of these compounds to show comparable or superior activity to standard drugs highlights their potential in anticancer drug development (Tiwari et al., 2017).
Anti-inflammatory Applications
Research on thiazole and thiazoline derivatives has revealed anti-inflammatory properties, making them candidates for the development of new anti-inflammatory drugs. Certain compounds have shown to be effective across a range of concentrations without adversely affecting myocardial function (Lynch et al., 2006).
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their corrosion inhibiting effects on steel in acidic environments. Their ability to offer higher inhibition efficiencies suggests potential applications in protecting metals from corrosion (Hu et al., 2016).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of various drugs and biologically active agents .
Mode of Action
Thiazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities . The compound’s interaction with its targets could involve a variety of mechanisms, including inhibition or activation of enzymes, modulation of protein function, or interference with cell signaling pathways.
Biochemical Pathways
Thiazole derivatives have been reported to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate . This suggests that the compound may interact with pathways involved in cell proliferation and survival.
Result of Action
Given the reported anticancer activity of thiazole derivatives , it is plausible that this compound may induce cell death, inhibit cell proliferation, or interfere with other cellular processes in cancer cells.
Propiedades
IUPAC Name |
N-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-13-8-14(2)10-16(9-13)21-18(24)11-17-12-26-20(22-17)23-19(25)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAUXWVZPQUIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyloxan-4-amine](/img/structure/B2765016.png)
![N-(4-acetamidophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2765017.png)
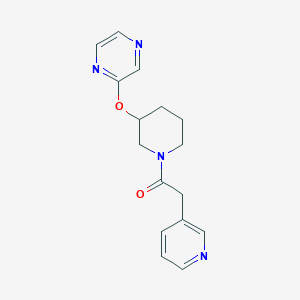

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2765025.png)
![4-(1-(2-(2-allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(tert-butyl)pyrrolidin-2-one](/img/structure/B2765026.png)
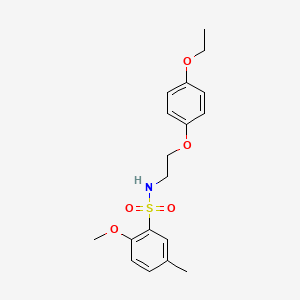
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2765029.png)
![2-Chloro-N-[1-(4-methylphenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]propanamide](/img/structure/B2765033.png)
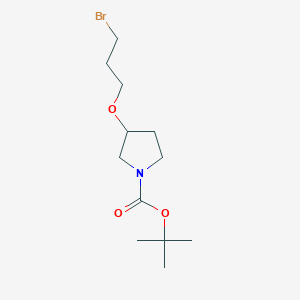
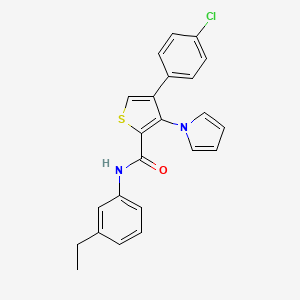
![3a-methyl-hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione](/img/structure/B2765036.png)
